Thalidomide-O-peg4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

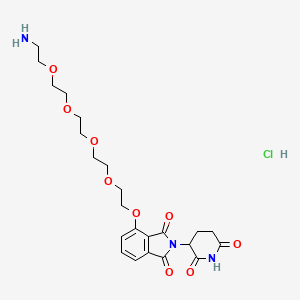

2D Structure

Properties

Molecular Formula |

C23H32ClN3O9 |

|---|---|

Molecular Weight |

530.0 g/mol |

IUPAC Name |

4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C23H31N3O9.ClH/c24-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-18-3-1-2-16-20(18)23(30)26(22(16)29)17-4-5-19(27)25-21(17)28;/h1-3,17H,4-15,24H2,(H,25,27,28);1H |

InChI Key |

IPABOZOPUWNLPC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCN.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Thalidomide-O-peg4-amine Hydrochloride: A Technical Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of molecular components is paramount. Thalidomide-O-peg4-amine hydrochloride serves as a critical building block in the burgeoning field of targeted protein degradation. This guide provides an in-depth look at its core functionality, focusing on its role as a Cereblon E3 ligase ligand within the context of Proteolysis Targeting Chimeras (PROTACs).

This compound is a synthetic chemical entity composed of the thalidomide (B1683933) molecule covalently linked to a four-unit polyethylene (B3416737) glycol (PEG) spacer that terminates in an amine group. It is not intended for direct therapeutic use but is instead a foundational component for the synthesis of PROTACs. The hydrochloride salt form enhances its stability and solubility for research applications. The "mechanism of action" of this compound is intrinsically linked to the function of its thalidomide moiety, which hijacks the cell's natural protein disposal system.

The PROTAC Concept: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from the cell. They consist of three key parts: a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the target protein for degradation by the proteasome, the cell's protein degradation machinery.

This compound provides the E3 ligase-binding component and a linker with a reactive handle (the amine group) for conjugation to a target protein ligand.

Core Mechanism: Thalidomide's Interaction with the CRL4-CRBN E3 Ligase Complex

The therapeutically relevant activity of the thalidomide portion of the molecule lies in its ability to bind to Cereblon (CRBN). CRBN is the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). This complex, which also includes Cullin-4, DDB1 (DNA Damage-Binding Protein 1), and ROC1 (Regulator of Cullins-1), is responsible for marking specific proteins for degradation.

The binding of thalidomide to CRBN allosterically modifies the substrate-binding pocket of the E3 ligase complex. This alteration of the binding surface changes the complex's substrate specificity. In the absence of thalidomide, the CRL4-CRBN complex has its own set of native substrates. However, when thalidomide is bound, the complex is induced to recognize and bind to proteins that it would not normally target, so-called "neo-substrates."

This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these neo-substrates. Key neo-substrates of the thalidomide-bound CRL4-CRBN complex include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells. Another notable neo-substrate is SALL4, a transcription factor whose degradation is linked to the teratogenic effects of thalidomide.

Conversely, the binding of thalidomide to CRBN can also inhibit the ubiquitination of some of CRBN's native substrates by competitively blocking their binding.

Downstream Signaling Effects of Thalidomide-Mediated Protein Degradation

The degradation of key transcription factors and the modulation of other cellular proteins by thalidomide lead to a cascade of downstream effects on various signaling pathways. These effects are central to its anti-cancer and immunomodulatory properties.

Immunomodulatory Effects

The degradation of IKZF1 and IKZF3 in lymphocytes leads to a reduction in the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). Additionally, it enhances the activity of T-cells and Natural Killer (NK) cells, contributing to an anti-tumor immune response.

Anti-Angiogenic Effects

Thalidomide has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth. This is achieved through multiple mechanisms, including the suppression of Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). One proposed mechanism for the reduction in VEGF is through the inhibition of the STAT3/SP4 signaling pathway.

Anti-Proliferative Effects in Multiple Myeloma

The degradation of IKZF1 and IKZF3 is a primary driver of the anti-proliferative and pro-apoptotic effects of thalidomide in multiple myeloma cells. These transcription factors are essential for the expression of genes that promote myeloma cell survival and proliferation, such as c-Myc and IRF4.

Quantitative Data

As this compound is a chemical intermediate, quantitative biological data such as IC50 or binding affinity values are typically determined for the final PROTAC molecule. The following table summarizes known dissociation constants (Kd) for the interaction between thalidomide and its derivatives with the CRBN E3 ligase complex.

| Compound | Target | Kd (μM) | Cell Line/System |

| Thalidomide | CRBN-DDB1 | ~1.0 | In vitro |

| Lenalidomide | CRBN-DDB1 | ~0.1 | In vitro |

| Pomalidomide | CRBN-DDB1 | ~0.02 | In vitro |

Note: This data is for the thalidomide moiety and its derivatives, not the full this compound conjugate.

Experimental Protocols

Characterizing the mechanism of a PROTAC derived from this compound involves a series of in vitro and in-cell assays.

Cereblon Binding Assay (e.g., Fluorescence Polarization)

-

Objective: To confirm the binding of the PROTAC to the CRBN E3 ligase complex.

-

Methodology:

-

A fluorescently labeled tracer that binds to CRBN is used.

-

In the absence of a competitor, the tracer binds to CRBN, resulting in a high fluorescence polarization signal.

-

The PROTAC is titrated into the reaction. If it binds to CRBN, it will displace the fluorescent tracer, leading to a decrease in the fluorescence polarization signal.

-

The data is used to calculate the binding affinity (Ki or IC50) of the PROTAC for CRBN.

-

Target Protein Degradation Assay (e.g., Western Blot or In-Cell ELISA)

-

Objective: To quantify the degradation of the target protein induced by the PROTAC.

-

Methodology:

-

Cells expressing the target protein are treated with varying concentrations of the PROTAC for a defined period.

-

Cell lysates are prepared, and the levels of the target protein are assessed by Western Blot or In-Cell ELISA using a specific antibody.

-

The data is used to determine the DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).

-

Ubiquitination Assay

-

Objective: To demonstrate that the degradation of the target protein is mediated by the ubiquitin-proteasome system.

-

Methodology:

-

Cells are treated with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132).

-

The target protein is immunoprecipitated from the cell lysates.

-

The immunoprecipitated protein is then analyzed by Western Blot using an anti-ubiquitin antibody.

-

An increase in the ubiquitination of the target protein in the presence of the PROTAC and the proteasome inhibitor confirms the mechanism.

-

Visualizing the Mechanism of Action

The following diagrams illustrate the key molecular interactions and signaling pathways involved in the action of a thalidomide-based PROTAC.

Figure 1: General mechanism of action for a PROTAC utilizing a thalidomide-based E3 ligase ligand.

Figure 2: Key signaling pathways modulated by the thalidomide-CRL4-CRBN interaction.

Figure 3: A representative experimental workflow for characterizing a PROTAC derived from Thalidomide-O-peg4-amine HCl.

The Strategic Role of Thalidomide-O-peg4-amine Hydrochloride in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This guide provides a comprehensive technical overview of Thalidomide-O-peg4-amine hydrochloride, a crucial building block in the development of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.

This compound is a pre-functionalized chemical entity that incorporates two of the three essential components of a PROTAC: the E3 ligase ligand (a thalidomide (B1683933) derivative) and a flexible polyethylene (B3416737) glycol (PEG) linker. The terminal amine group provides a convenient attachment point for a ligand that targets a specific protein for degradation. The hydrochloride salt form is often used to improve the stability and handling of the compound.[1]

Core Components and Their Function

The E3 Ligase Ligand: Thalidomide

Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2] By binding to CRBN, the thalidomide moiety of the PROTAC recruits the entire E3 ligase machinery. This induced proximity between the target protein and the E3 ligase is the critical first step in the PROTAC-mediated degradation pathway. The binding of thalidomide and its derivatives to CRBN alters the substrate specificity of the E3 ligase, enabling it to recognize and ubiquitinate the target protein.

The Linker: Polyethylene Glycol (PEG4)

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). The "peg4" component of this compound refers to a tetra-polyethylene glycol chain. PEG linkers are widely used in PROTAC design due to several advantageous properties:

-

Solubility: PEG linkers are hydrophilic and can significantly improve the aqueous solubility of the often-hydrophobic PROTAC molecule.

-

Flexibility: The flexibility of the PEG chain allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex.

-

Reduced Non-specific Binding: The hydrophilic nature of PEG can help to minimize non-specific binding to other proteins and cellular components.

The optimal linker length is crucial and often determined empirically for each target protein. While a short linker may not allow for the proper orientation of the POI and E3 ligase, an excessively long linker can lead to reduced efficacy.

The Reactive Handle: Amine Hydrochloride

The terminal primary amine on the PEG linker, present as a hydrochloride salt, serves as a versatile chemical handle for the conjugation of the POI-binding ligand. This conjugation is typically achieved through standard amide bond formation with a carboxylic acid on the POI ligand, often facilitated by peptide coupling reagents.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The signaling pathway for a PROTAC synthesized from this compound follows a well-defined mechanism of action:

Caption: PROTAC mechanism of action.

Quantitative Data Presentation

Table 1: Illustrative Degradation Efficiency of BET-Targeting PROTACs with Varying Linker Lengths

| PROTAC ID | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC-PEG2 | Thalidomide | PEG2 | >1000 | <50 | HeLa |

| PROTAC-PEG3 | Thalidomide | PEG3 | 500 | ~60 | HeLa |

| PROTAC-PEG4 (Hypothetical) | Thalidomide | PEG4 | 100-300 | >70 | HeLa |

| PROTAC-PEG5 | Thalidomide | PEG5 | 450 | ~65 | HeLa |

Note: The data for PROTAC-PEG4 is a hypothetical projection based on trends observed in linker optimization studies. Actual values would require experimental determination.

Table 2: Binding Affinities of Thalidomide and its Analogs to Cereblon

| Compound | Binding Affinity (Kd) | Assay Method |

| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) |

| Lenalidomide | ~178 nM | Surface Plasmon Resonance (SPR) |

| Pomalidomide | ~157 nM | SPR |

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol outlines a standard procedure for conjugating a POI ligand with a carboxylic acid functional group to this compound.

Materials:

-

This compound

-

POI ligand with a terminal carboxylic acid

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Non-nucleophilic base (e.g., Diisopropylethylamine - DIEA)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Solvents for workup and purification (e.g., Ethyl acetate, water, brine)

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve the POI ligand-COOH (1 equivalent) in anhydrous DMF.

-

Add the coupling reagent (1.1 equivalents) and DIEA (2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Add this compound (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

Caption: PROTAC synthesis workflow.

Determination of DC50 and Dmax by Western Blot

This protocol provides a method for quantifying the degradation of a target protein in cells treated with a PROTAC.[3][4]

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and reagents

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Caption: Western blot workflow for PROTAC evaluation.

Conclusion

This compound is a valuable and versatile building block for the development of PROTACs that recruit the CRBN E3 ligase. Its pre-functionalized nature, combining the E3 ligase ligand and a flexible PEG linker with a reactive handle, streamlines the synthesis of novel protein degraders. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to design, synthesize, and evaluate the efficacy of PROTACs incorporating this key component, ultimately contributing to the advancement of targeted protein degradation as a powerful therapeutic strategy.

References

In-Depth Technical Guide: Synthesis and Characterization of Thalidomide-O-peg4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Thalidomide-O-peg4-amine hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the well-characterized E3 ubiquitin ligase ligand, thalidomide (B1683933), connected to a four-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. The hydrochloride salt form enhances the compound's stability and solubility.

Introduction

Thalidomide and its analogs are potent binders to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] In the context of PROTACs, the thalidomide moiety serves as the E3 ligase recruiting element. The PEG4 linker provides a flexible and hydrophilic spacer to connect to a ligand for a target protein of interest, and the terminal amine allows for versatile conjugation chemistry.[4][5] PROTACs are heterobifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of target proteins, offering a powerful strategy for therapeutic intervention.[6]

Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the synthesis of 4-hydroxythalidomide. This intermediate is then coupled with a Boc-protected PEG4 linker, followed by the deprotection of the amine and conversion to its hydrochloride salt.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 4-Hydroxythalidomide

This procedure is adapted from established methods for synthesizing thalidomide analogs.

Materials and Reagents:

-

3-Hydroxyphthalic anhydride

-

3-Aminoglutarimide hydrochloride

-

Pyridine

-

Toluene

Procedure:

-

A mixture of 3-hydroxyphthalic anhydride (1 equivalent) and 3-aminoglutarimide hydrochloride (1 equivalent) in pyridine is heated to reflux for 4-6 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and dried to yield 4-hydroxythalidomide.

Part 2: Synthesis of Boc-Thalidomide-O-peg4-amine

This step involves the Williamson ether synthesis to couple 4-hydroxythalidomide with a protected PEG linker.

Materials and Reagents:

-

4-Hydroxythalidomide

-

Boc-NH-PEG4-OTs (tert-butyl (2-(2-(2-(2-tosyloxyethoxy)ethoxy)ethoxy)ethyl)carbamate)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).

-

The mixture is stirred at room temperature for 30 minutes.

-

A solution of Boc-NH-PEG4-OTs (1.2 equivalents) in anhydrous DMF is added to the reaction mixture.

-

The reaction is stirred at 60 °C for 12-16 hours and monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to give Boc-Thalidomide-O-peg4-amine.

Part 3: Synthesis of this compound

This final step involves the deprotection of the Boc group and formation of the hydrochloride salt.

Materials and Reagents:

-

Boc-Thalidomide-O-peg4-amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

4M HCl in 1,4-Dioxane (B91453)

-

Diethyl ether

Procedure:

-

The Boc-protected intermediate (1 equivalent) is dissolved in a 1:1 mixture of DCM and TFA.

-

The solution is stirred at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).[7][8][9]

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in a minimal amount of DCM, and a solution of 4M HCl in 1,4-dioxane (1.5-2 equivalents) is added dropwise with stirring.

-

The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a solid.

Characterization Data

The following table summarizes the key characterization data for this compound.

| Property | Value | Reference |

| Chemical Name | N-(14-Amino-3,6,9,12-tetraoxatetradec-1-yl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide hydrochloride | [10] |

| Molecular Formula | C₂₅H₃₄N₄O₁₀·HCl | [11] |

| Molecular Weight | 587.02 g/mol | [11] |

| Purity (by HPLC) | ≥95% | [10] |

| CAS Number | 2245697-85-0 | [11] |

| Appearance | White to off-white solid | |

| Storage Conditions | Store at -20°C | [11] |

Note: Specific NMR and Mass Spectrometry data should be obtained for each synthesized batch to confirm the structure and purity. While not publicly available in detail, supplier websites for similar compounds often provide access to this data upon request.[12]

Mechanism of Action in PROTACs

This compound serves as a foundational building block for constructing PROTACs. The thalidomide portion of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN). When incorporated into a PROTAC, the other end of the molecule is conjugated to a ligand that binds to a specific target protein. This brings the target protein into close proximity with the E3 ligase complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

Caption: Mechanism of action for a PROTAC utilizing a thalidomide-based ligand.

Conclusion

This technical guide has outlined a detailed methodology for the synthesis and characterization of this compound. The provided protocols and characterization data serve as a valuable resource for researchers in the field of targeted protein degradation. The versatility of this building block in the construction of PROTACs underscores its importance in the development of novel therapeutics. As with all synthetic procedures, appropriate safety precautions should be taken, and all intermediates and the final product should be thoroughly characterized to ensure identity and purity.

References

- 1. 4-Hydroxy thalidomide|lookchem [lookchem.com]

- 2. 4-Hydroxy ThalidoMide | 5054-59-1 [chemicalbook.com]

- 3. 4-Hydroxy-thalidomide, 5054-59-1 | BroadPharm [broadpharm.com]

- 4. 756525-91-4 | Boc-NH-PEG4-CH2CH2COOH | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 5. Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents | AxisPharm [axispharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. Thalidomide 4'-oxyacetamide-PEG4-amine | CAS 2245697-85-0 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 11. rndsystems.com [rndsystems.com]

- 12. Thalidomide-O-PEG4-Amine, 2401832-00-4 | BroadPharm [broadpharm.com]

In-Depth Technical Guide: Chemical Properties and Stability of Thalidomide-O-peg4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Thalidomide-O-peg4-amine hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.

Introduction

This compound is a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN). It is a critical component in the synthesis of PROTACs, which are heterobifunctional molecules designed to recruit a target protein to an E3 ligase for ubiquitination and subsequent degradation by the proteasome. The hydrochloride salt form of Thalidomide-O-peg4-amine is generally preferred due to its enhanced stability compared to the free base.[1]

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These properties are essential for its use in chemical synthesis and biochemical assays.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₂ClN₃O₉ | [2] |

| Molecular Weight | 529.97 g/mol | [2] |

| Appearance | Colorless to yellow oil or solid | [2] |

| Purity | Typically ≥95% (as determined by HPLC) | [3][4] |

| CAS Number | 2820929-03-9 | [2] |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

Storage Conditions:

-

Long-term storage: It is recommended to store the compound at -20°C.[2][3][4]

-

In solvent: When dissolved in a solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to protect the solution from light and store it under an inert atmosphere, such as nitrogen.[2]

-

Shipping: The compound is generally stable enough to be shipped at ambient temperature.[5]

Stability Considerations: While the hydrochloride salt is the more stable form, the molecule contains a linker that can be susceptible to metabolic cleavage.[1] The stability of PROTACs, and by extension their components like this linker, is a critical factor in their efficacy and pharmacokinetic properties. The linker's structure and attachment points can significantly influence the metabolic stability of the final PROTAC molecule.

Experimental Protocols

Detailed experimental protocols are essential for the consistent and reliable use of this compound in research and development.

Synthesis of a Thalidomide-Based PROTAC

This protocol outlines a general procedure for conjugating this compound to a protein of interest (POI) ligand containing a carboxylic acid functional group.

Materials:

-

This compound

-

POI ligand with a carboxylic acid group

-

Amide coupling reagent (e.g., HATU, HBTU, or EDC with HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

-

Dissolve the POI ligand (1 equivalent) in anhydrous DMF.

-

Add the coupling reagent (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution.

-

In a separate vial, dissolve this compound (1 equivalent) in anhydrous DMF with DIPEA (1 equivalent) to neutralize the hydrochloride salt.

-

Add the Thalidomide-O-peg4-amine solution to the activated POI ligand solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Purify the crude product by HPLC to obtain the final PROTAC.

-

Characterize the purified PROTAC using MS and NMR to confirm its identity and purity.

Stability Assessment using HPLC-MS

This protocol describes a general method for evaluating the stability of this compound or a derived PROTAC under various conditions.

Materials:

-

This compound or synthesized PROTAC

-

Relevant solvents (e.g., DMSO, PBS at different pH values)

-

Incubator or water bath

-

HPLC-MS system

Procedure:

-

Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

-

Dilute the stock solution to a final concentration in the desired test buffers (e.g., PBS at pH 5, 7.4, and 9).

-

Incubate the samples at a specific temperature (e.g., 37°C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

Quench any potential degradation by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate any solids.

-

Analyze the supernatant by a validated HPLC-MS method to quantify the remaining amount of the parent compound.

-

Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Signaling Pathway and Mechanism of Action

This compound functions as the E3 ligase-recruiting element in a PROTAC. The general mechanism of action for a PROTAC synthesized using this linker is depicted below.

Caption: Mechanism of action of a Thalidomide-based PROTAC.

The PROTAC, containing the thalidomide (B1683933) moiety, simultaneously binds to the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase complex, forming a ternary complex. This proximity induces the ubiquitination of the POI. The poly-ubiquitinated POI is then recognized and degraded by the proteasome, leading to its clearance from the cell. The PROTAC molecule is then released and can participate in further rounds of degradation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the development and evaluation of a PROTAC using this compound.

Caption: PROTAC development and evaluation workflow.

This workflow begins with the design and synthesis of the PROTAC molecule, followed by its purification and characterization. A series of in vitro assays are then performed to assess its stability, binding affinity, degradation efficacy, and cellular toxicity. Promising candidates can then be advanced to in vivo studies to evaluate their pharmacokinetic and pharmacodynamic properties, as well as their therapeutic efficacy in animal models. The results from these studies inform the lead optimization process.

References

- 1. Cereblon-Targeting Ligase Degraders in Myeloma: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 3. researchgate.net [researchgate.net]

- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Core Role of the PEG4 Linker in Thalidomide-O-peg4-amine hydrochloride: A Technical Guide for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Thalidomide-O-peg4-amine hydrochloride, a critical building block in the field of Targeted Protein Degradation (TPD). The focus of this document is the integral role of the tetra-polyethylene glycol (PEG4) linker in the design and function of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a paradigm shift in therapeutics, moving beyond protein inhibition to achieve the selective elimination of disease-causing proteins.

This compound is a bifunctional molecule composed of three key parts: the thalidomide (B1683933) moiety, which serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase; a terminal primary amine group, which acts as a reactive handle for conjugation to a target protein ligand; and the central PEG4 linker that covalently connects these two ends.[1][2] The properties of this linker are not merely incidental; they are a critical determinant of the final PROTAC's efficacy and drug-like characteristics.

The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[3] A PROTAC based on the Thalidomide-O-peg4-amine core initiates a catalytic cycle that results in the degradation of a specific Protein of Interest (POI).

The process involves the formation of a ternary complex, a crucial event where the PROTAC simultaneously binds to the POI and the CRBN E3 ligase.[4] This induced proximity allows the E3 ligase to transfer ubiquitin proteins to lysine (B10760008) residues on the surface of the POI. This poly-ubiquitination acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome, effectively removing it from the cell.[5] The PROTAC is then released to repeat the cycle.

The Critical Role of the PEG4 Linker

The linker is far more than a simple spacer; its length, flexibility, and physicochemical properties profoundly influence PROTAC performance.[6] PEG linkers are among the most utilized linkers in PROTAC design, with statistics showing their incorporation in over half of reported PROTACs.[]

Key Properties of the PEG4 Linker:

-

Solubility and Permeability: The repeating ethylene (B1197577) glycol units of the PEG4 linker impart hydrophilicity, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[6][] While high polarity can sometimes hinder passive cell membrane diffusion, the flexible nature of PEG linkers allows them to adopt folded conformations, shielding polar surface area and potentially improving cell permeability.[8]

-

Flexibility and Ternary Complex Formation: The PEG4 linker's flexibility is crucial. It acts as a "conformational shock absorber," allowing the two ends of the PROTAC to orient themselves optimally to find productive binding pockets on both the target protein and the E3 ligase.[9] This reduces steric hindrance and the entropic penalty of binding, thereby promoting the formation of a stable and effective ternary complex.[8]

-

Tunable Length: The addition of each ethylene glycol unit contributes approximately 3.5 Å to the linker's contour length.[9] The four units in a PEG4 linker provide a defined distance that can be ideal for bridging many target proteins and E3 ligases. The ability to systematically vary PEG length (e.g., PEG2, PEG4, PEG6) is a cornerstone of PROTAC optimization, as even a single atom change in the linker can determine the success or failure of degradation.[10]

Quantitative Data Analysis

The efficacy of a PROTAC is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[5] While specific quantitative data for PROTACs built with the exact this compound linker are not available across a range of targets in published literature, the table below presents representative data for a well-characterized, thalidomide-based PROTAC targeting Indoleamine 2,3-dioxygenase 1 (IDO1) to illustrate typical performance metrics.

| Compound | Target | E3 Ligase Ligand | Linker Type | Cell Line | DC50 | Dmax |

| PROTAC IDO1 Degrader-1 | IDO1 | Thalidomide | PEG-based | Hela | 31.2 nM | >95% |

| NU223612 | IDO1 | Thalidomide | Not Specified | Hela | 120 nM | ~90% |

| Table 1: Representative degradation performance of thalidomide-based PROTACs targeting IDO1. Data is presented for illustrative purposes. |

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes a general method for conjugating a carboxylic acid-containing POI ligand to this compound.

Materials:

-

This compound

-

POI-ligand-COOH (ligand for the protein of interest with a carboxylic acid handle)

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

-

Dissolution: Dissolve the POI-ligand-COOH (1.0 eq), the peptide coupling reagent (1.1 eq), and the organic base (3.0 eq) in the anhydrous solvent.

-

Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: Add this compound (1.2 eq) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the reaction progress using LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC.

Protocol 2: Western Blot for Quantifying PROTAC-Induced Degradation

This protocol provides a method to measure the reduction in target protein levels following treatment with a synthesized PROTAC.[5]

Materials:

-

Cell Line: A human cell line endogenously expressing the protein of interest.

-

Reagents: Synthesized PROTAC, DMSO (vehicle control), cell culture medium, ice-cold PBS, RIPA lysis buffer with protease inhibitors.

-

Antibodies: Primary antibody against the target protein, primary antibody for a loading control (e.g., GAPDH, β-actin), and a corresponding HRP-conjugated secondary antibody.

-

Equipment: SDS-PAGE and Western blot equipment, chemiluminescence imaging system.

Procedure:

-

Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time (e.g., 18-24 hours).

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration of each sample using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an ECL chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Re-probe the membrane with a loading control antibody. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.[5]

Conclusion

This compound is a foundational tool for the construction of CRBN-recruiting PROTACs. The PEG4 linker is a critical design element, providing the necessary flexibility and physicochemical properties to facilitate the formation of a productive ternary complex, which is the linchpin of PROTAC-mediated protein degradation. A thorough understanding of the linker's role is essential for researchers aiming to rationally design and optimize the next generation of potent and selective protein degraders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. chempep.com [chempep.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to Thalidomide-O-peg4-amine Hydrochloride for Researchers in Drug Discovery

This technical guide provides an in-depth overview of Thalidomide-O-peg4-amine hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). Aimed at researchers, scientists, and drug development professionals, this document details its chemical properties, suppliers, purchasing options, and its application in targeted protein degradation.

Introduction to this compound in PROTAC Technology

This compound is a functionalized derivative of thalidomide, an immunomodulatory drug that has been repurposed as a powerful tool in chemical biology. It serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). In the context of PROTACs, this molecule provides the crucial link to the cell's ubiquitin-proteasome system, enabling the targeted degradation of specific proteins of interest.

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a linker, and a ligand for an E3 ligase. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene (B3416737) glycol (PEG) linker in this compound offers improved solubility and pharmacokinetic properties to the resulting PROTAC.

Chemical Identity and Supplier Information

It is crucial to distinguish between various related thalidomide-PEG-amine derivatives available from suppliers. The specific linkage and salt form can impact experimental outcomes. Below is a summary of this compound and closely related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier(s) |

| This compound | 2820929-03-9 | Not specified | Not specified | >95% | Meilunbio[1] |

| Thalidomide-O-PEG4-Amine | 2401832-00-4 | C23H31N3O9 | 493.5 | 98% | BroadPharm[] |

| Thalidomide 4'-oxyacetamide-PEG4-amine hydrochloride | 2245697-85-0 | C25H34N4O10.HCl | 587.02 | ≥95% (HPLC) | Tocris Bioscience, R&D Systems[3] |

| Thalidomide-PEG4-NH2, HCl salt | 2387510-82-7 | Not specified | Not specified | Not specified | BroadPharm |

| Thalidomide-5-(PEG4-amine) | N/A | C24H32N4O9 | 520.54 | >98% | MedKoo Biosciences[4] |

Note: The nomenclature for these compounds can vary between suppliers. Researchers should carefully examine the chemical structure and CAS number to ensure they are ordering the correct molecule for their specific application. "Thalidomide-O-peg4-amine" is often used as a general term, with more specific names like "Thalidomide 4'-oxyacetamide-PEG4-amine" indicating the precise chemical linkage.

Purchasing Options

The following table provides a snapshot of purchasing options for related thalidomide-PEG4-amine derivatives. Prices are subject to change and are provided here for comparative purposes.

| Supplier | Compound Name | Quantity | Price (USD) |

| BroadPharm | Thalidomide-O-PEG4-Amine | 100 mg | $540.00 |

| 250 mg | $980.00 | ||

| 500 mg | $1760.00 | ||

| MedKoo Biosciences | Thalidomide-5-(PEG4-amine) | 100 mg | $700.00 |

| 250 mg | $1,250.00 | ||

| 500 mg | $2,000.00 |

Experimental Protocols

The primary application of this compound is in the synthesis of PROTACs. The terminal amine group allows for conjugation to a ligand for a protein of interest, typically through the formation of an amide bond with a carboxylic acid or an activated ester (e.g., NHS ester) on the target ligand.

General Protocol for PROTAC Synthesis via Amide Bond Formation

This protocol is a generalized procedure and may require optimization based on the specific properties of the target protein ligand.

Materials:

-

This compound

-

Target protein ligand with a carboxylic acid or NHS ester functionality

-

Coupling agents (for carboxylic acids): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Purification system: High-Performance Liquid Chromatography (HPLC) or flash column chromatography

Procedure:

-

Preparation of Amine: If starting with the hydrochloride salt, dissolve this compound in anhydrous DMF or DCM and add 1.1 to 1.5 equivalents of a non-nucleophilic base like DIPEA or TEA to neutralize the salt and free the primary amine. Stir for 10-15 minutes at room temperature.

-

Activation of Carboxylic Acid (if applicable): In a separate flask, dissolve the target protein ligand containing a carboxylic acid in anhydrous DMF or DCM. Add 1.1 equivalents of a coupling agent (EDC or HATU) and 1.1 equivalents of a base such as DIPEA. Allow the activation to proceed for 15-30 minutes at room temperature.

-

Coupling Reaction:

-

For activated carboxylic acid: Slowly add the activated target protein ligand solution to the solution of free-based Thalidomide-O-peg4-amine.

-

For NHS ester: Directly add the target protein ligand with the NHS ester functionality to the solution of free-based Thalidomide-O-peg4-amine.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).

-

Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using reversed-phase HPLC or flash column chromatography to obtain the final PROTAC molecule with high purity.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow involving this compound.

Caption: Mechanism of action for a PROTAC utilizing a thalidomide-based ligand.

Caption: A typical experimental workflow for the development and evaluation of a PROTAC.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation to Thalidomide-O-peg4-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][] These bifunctional molecules consist of a ligand that binds to a protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][] Thalidomide (B1683933) and its derivatives are well-known ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) complex.[4][5][6] By conjugating a protein of interest to a thalidomide-based ligand, the resulting PROTAC can induce the ubiquitination and subsequent degradation of the target protein.[4][6]

This document provides a detailed protocol for the conjugation of a protein of interest to Thalidomide-O-peg4-amine hydrochloride. This specific compound incorporates the thalidomide moiety for CRBN recruitment and a PEG4 linker with a terminal primary amine, which can be conjugated to carboxyl groups on the target protein.[1] The primary method described here utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, to activate the protein's carboxyl groups for reaction with the amine linker.[7][8][9]

Signaling Pathway: Thalidomide-Mediated Protein Degradation

Thalidomide and its analogs function by binding to the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex.[4][5][6] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrates" such as the transcription factors IKZF1 and IKZF3.[4] In the context of a PROTAC, the thalidomide moiety serves to bring the CRL4-CRBN complex into proximity with the target protein, leading to its degradation.

Caption: Thalidomide-based PROTAC mechanism of action.

Experimental Protocols

Materials and Reagents

-

Protein of Interest (POI): Purified protein with accessible carboxyl groups (aspartic acid, glutamic acid).

-

This compound: E3 ligase ligand-linker conjugate.

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.5-6.0.[7]

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

-

2-Mercaptoethanol (B42355) (Optional): To quench EDC.[7]

-

Desalting Columns: (e.g., SpinOUT™ GT-600) for buffer exchange and purification.[7]

-

Anhydrous DMSO or DMF: To prepare stock solution of this compound.

-

Standard laboratory equipment: microcentrifuge tubes, pipettes, vortexer, rotator.

Protocol 1: Two-Step EDC/NHS Protein Conjugation

This two-step protocol is preferred as it minimizes protein self-polymerization by first activating the protein's carboxyl groups and then adding the amine-containing linker.

Step 1: Activation of Protein of Interest

-

Prepare Protein: Dissolve the protein of interest in Activation Buffer to a final concentration of 1-5 mg/mL.

-

Prepare EDC/NHS Solution: Immediately before use, prepare a 10 mg/mL stock solution of EDC and a 10 mg/mL stock solution of NHS or Sulfo-NHS in Activation Buffer.

-

Activate Protein: Add the EDC and NHS/Sulfo-NHS solutions to the protein solution. The molar ratio of EDC/NHS to protein should be optimized, but a starting point of 40:1 (EDC:protein) and 100:1 (NHS:protein) can be used.

-

Incubate: React for 15-30 minutes at room temperature with gentle mixing.[7][9]

-

(Optional) Quench EDC: Add 2-mercaptoethanol to a final concentration of 20 mM and incubate for 10 minutes to quench any remaining EDC.[7]

-

Buffer Exchange: Remove excess EDC, NHS, and byproducts by buffer exchanging the activated protein into Coupling Buffer using a desalting column.

Step 2: Conjugation with this compound

-

Prepare Thalidomide Linker: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[10]

-

Conjugation Reaction: Add the this compound solution to the activated protein solution. A molar excess of the thalidomide linker (e.g., 10-50 fold molar excess over the protein) is recommended to drive the reaction.

-

Incubate: React for 2 hours at room temperature or overnight at 4°C with gentle rotation.

-

Quench Reaction: Add Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the protein-thalidomide conjugate from excess linker and reaction byproducts using a desalting column or dialysis.

Experimental Workflow

Caption: Two-step EDC/NHS conjugation workflow.

Data Presentation

The following table summarizes key quantitative parameters for the conjugation protocol. Optimization may be required for specific proteins.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve conjugation efficiency.[11][12] |

| EDC Molar Excess | 10-50x over protein | Can be optimized for desired degree of labeling.[13] |

| NHS/Sulfo-NHS Molar Excess | 20-100x over protein | Stabilizes the activated intermediate.[7][13] |

| Thalidomide Linker Molar Excess | 10-50x over protein | Drives the reaction towards conjugate formation. |

| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS chemistry.[7][8] |

| Coupling pH | 7.2 - 8.0 | Favors the reaction with primary amines.[8] |

| Activation Time | 15 - 30 minutes | [7][9] |

| Conjugation Time | 2 hours - overnight | Longer incubation may increase yield. |

| Reaction Temperature | Room Temperature or 4°C | 4°C can be used to maintain protein stability. |

Characterization of the Conjugate

After purification, it is essential to characterize the protein-thalidomide conjugate to determine the degree of labeling and confirm the integrity of the protein.

-

SDS-PAGE: To visualize the conjugate and assess for any degradation or aggregation. A slight increase in molecular weight may be observed.

-

Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the covalent attachment of the thalidomide linker and determine the number of linker molecules conjugated per protein molecule (degree of labeling).

-

Functional Assays: To ensure that the conjugation process has not compromised the biological activity of the protein of interest (e.g., binding to its target).

-

Cell-based Degradation Assays: To confirm that the protein-thalidomide conjugate is active as a PROTAC and can induce the degradation of the target protein in cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.cn]

- 4. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of thalidomide and its derivatives | Semantic Scholar [semanticscholar.org]

- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 13. Oliver Hardick, Coupling Protocols [ucl.ac.uk]

Application Notes and Protocols for Utilizing Thalidomide-O-peg4-amine Hydrochloride in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-O-peg4-amine hydrochloride is a crucial chemical tool in the field of targeted protein degradation. It serves as a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group[1][2][3]. This compound is a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells by hijacking the cell's natural ubiquitin-proteasome system[1][4].

A PROTAC molecule consists of three main components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, the thalidomide (B1683933) moiety binds to CRBN), and a linker that connects the two ligands[5]. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome[4][6].

Western blotting is a fundamental and widely used technique to quantify the efficacy of a PROTAC by measuring the reduction in the levels of the target protein within cells[4][7]. This document provides detailed application notes and a comprehensive protocol for using a PROTAC synthesized from this compound in a Western blot experiment to assess target protein degradation.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The central mechanism of a PROTAC synthesized using this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This induced proximity triggers the transfer of ubiquitin molecules to the target protein, leading to its recognition and subsequent degradation by the proteasome[6][8]. The result is a selective reduction in the cellular levels of the target protein.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section details the protocol for a Western blot analysis to quantify the degradation of a target protein of interest (POI) after treating cells with a PROTAC synthesized using this compound.

I. Cell Culture and Treatment

-

Cell Seeding: Plate the chosen cell line (e.g., a human cancer cell line expressing the POI) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2[6].

-

PROTAC Preparation: Prepare a stock solution of the synthesized PROTAC in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Cell Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours)[6]. Include a vehicle-only control (e.g., 0.1% DMSO)[4].

II. Cell Lysis and Protein Quantification

-

Cell Harvest: After the treatment period, aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS)[4].

-

Lysis: Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well and scrape the cells[6].

-

Lysate Collection: Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, with occasional vortexing[4][6].

-

Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris[4][6].

-

Supernatant Collection: Carefully transfer the supernatant, which contains the protein lysate, to a new pre-chilled microcentrifuge tube[4].

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

III. Sample Preparation and SDS-PAGE

-

Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

-

Sample Buffer Addition: Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X[6].

-

Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins[4][6].

-

Gel Electrophoresis: Load 20-30 µg of each protein sample into the wells of an SDS-PAGE gel. Also, load a pre-stained protein ladder to monitor the migration of proteins[7]. Run the gel at a constant voltage until the dye front reaches the bottom[6].

IV. Protein Transfer

-

Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system[6][7].

-

Transfer Confirmation: After the transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer[6].

V. Immunoblotting

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding[4][6].

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, diluted in the blocking buffer, overnight at 4°C with gentle agitation. A primary antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) should also be used to ensure equal protein loading[4][6].

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove any unbound primary antibody[4].

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature[4][6].

-

Final Washes: Wash the membrane three times with TBST for 10 minutes each[6][7].

VI. Detection and Analysis

-

Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions[6].

-

Image Capture: Capture the chemiluminescent signal using a digital imaging system[4][6].

-

Densitometry: Quantify the intensity of the protein bands using densitometry software (e.g., ImageJ)[6].

-

Data Normalization: Normalize the band intensity of the target protein to the corresponding loading control band intensity for each sample[4][6].

-

Degradation Calculation: Calculate the percentage of protein degradation relative to the vehicle-treated control[4].

Caption: Western blot workflow for analyzing protein degradation.

Data Presentation

The quantitative data obtained from the Western blot analysis should be summarized in a clear and structured format. This allows for easy comparison of the effects of different PROTAC concentrations and treatment durations.

Table 1: Dose-Dependent Degradation of Target Protein

| PROTAC Concentration (nM) | Normalized Target Protein Level (Arbitrary Units) | Percent Degradation (%) |

| 0 (Vehicle) | 1.00 | 0 |

| 10 | 0.85 | 15 |

| 50 | 0.62 | 38 |

| 100 | 0.45 | 55 |

| 500 | 0.23 | 77 |

| 1000 | 0.15 | 85 |

Table 2: Time-Dependent Degradation of Target Protein at a Fixed Concentration (e.g., 100 nM)

| Treatment Time (hours) | Normalized Target Protein Level (Arbitrary Units) | Percent Degradation (%) |

| 0 | 1.00 | 0 |

| 4 | 0.78 | 22 |

| 8 | 0.55 | 45 |

| 16 | 0.30 | 70 |

| 24 | 0.21 | 79 |

From this data, key parameters such as the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved) can be determined[4].

Conclusion

This compound is an essential reagent for the development of PROTACs that target specific proteins for degradation. The Western blot protocol detailed in this document provides a robust and reliable method for quantifying the efficacy of these PROTACs. Careful execution of this protocol, coupled with clear data presentation, will enable researchers to effectively evaluate and optimize their targeted protein degradation strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thalidomide 4'-oxyacetamide-PEG4-amine | CAS 2245697-85-0 | Degrader Building Block | Tocris Bioscience [tocris.com]

- 3. Thalidomide 4'-oxyacetamide-PEG4-amine | Degrader Building Blocks: R&D Systems [rndsystems.com]

- 4. benchchem.com [benchchem.com]

- 5. PROTAC Linker | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Western Blot Protocol | Proteintech Group [ptglab.com]

- 8. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cellular Degradation Assays Using Thalidomide-O-peg4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][][3] These molecules consist of a ligand that binds to a target protein of interest, a linker, and a ligand that recruits an E3 ubiquitin ligase.

Thalidomide (B1683933) and its derivatives are a well-established class of E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[4][5][6][7] Thalidomide-O-peg4-amine hydrochloride is a key building block for constructing PROTACs, incorporating the CRBN-binding moiety and a flexible polyethylene (B3416737) glycol (PEG) linker with a terminal amine for conjugation to a target protein ligand.[8][9]

These application notes provide a comprehensive, step-by-step guide for conducting cellular degradation assays using PROTACs synthesized from this compound. The protocols herein detail methods for assessing target protein degradation, evaluating cell viability, and confirming the mechanism of action.

Signaling Pathway of Thalidomide-Based PROTACs

Thalidomide-based PROTACs initiate a cascade of intracellular events culminating in the degradation of the target protein. The process begins with the PROTAC simultaneously binding to the target protein and the CRBN E3 ligase, forming a ternary complex.[1][10] This proximity, induced by the PROTAC, leads to the polyubiquitination of the target protein by the E3 ligase complex. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides.[3] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

Experimental Protocols

A typical experimental workflow for evaluating a thalidomide-based PROTAC involves assessing its ability to induce target protein degradation and its effect on cell viability.

Protocol 1: Western Blot Analysis for Target Protein Degradation

This protocol is designed to quantify the degradation of a target protein following treatment with a thalidomide-based PROTAC.

Materials:

-

Cell line expressing the target protein of interest

-

PROTAC synthesized from this compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight.

-

PROTAC Treatment:

-

Dose-Response: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time point (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., at its approximate DC50) and harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and add lysis buffer. Collect the cell lysates and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. Following electrophoresis, transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[3]

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[3][11]

Protocol 2: Cell Viability Assay

This protocol assesses the effect of the PROTAC on cell proliferation and cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, is a commonly used method.[12][13]

Materials:

-

Cell line of interest

-

PROTAC synthesized from this compound

-

Cell culture medium and supplements

-

White, flat-bottom 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells per well) in a 96-well plate and allow them to adhere overnight.[13]

-

PROTAC Treatment: Add a serial dilution of the PROTAC to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) using appropriate software.

Protocol 3: Control Experiment - Proteasome Inhibition

To confirm that the observed protein degradation is mediated by the proteasome, a control experiment using a proteasome inhibitor like MG132 can be performed.

Procedure:

-

Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a vehicle control for 1-2 hours.

-

Add the PROTAC at a concentration that induces significant degradation and co-incubate for the desired time.

-

Harvest the cells and perform Western blot analysis for the target protein as described in Protocol 1.

-

Expected Outcome: If the PROTAC-induced degradation is proteasome-dependent, pre-treatment with MG132 should rescue the degradation of the target protein.

Data Presentation

The efficacy of a PROTAC is primarily defined by its DC50 and Dmax values for the target protein, and its IC50 value for cell viability. The following table provides an example of how to present such quantitative data.

| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |

| Example PROTAC A | BRD4 | HeLa | 25 | >90 | 50 |

| Example PROTAC B | BTK | MOLM-14 | 15 | >95 | 30 |

| Example PROTAC C | FKBP12 | 293T | 10 | >98 | >1000 |

Note: The data presented in this table is for illustrative purposes only. Actual values will vary depending on the specific PROTAC, target protein, and experimental conditions.

Conclusion

The protocols and guidelines presented here offer a robust framework for the characterization of PROTACs synthesized using this compound. By systematically evaluating target protein degradation and effects on cell viability, researchers can effectively advance the development of novel protein degraders for therapeutic applications. Combining these core assays with further mechanistic studies, such as confirming proteasome-dependent degradation, will provide a comprehensive understanding of the PROTAC's mode of action.

References

- 1. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. JCI - Induced protein degradation for therapeutics: past, present, and future [jci.org]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Application of Thalidomide-O-peg4-amine hydrochloride in oncology research.

Application of Thalidomide-O-peg4-amine Hydrochloride in Oncology Research

Introduction

This compound is a key chemical tool in the burgeoning field of targeted protein degradation (TPD). It serves as a fundamental building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents with significant potential in oncology. This molecule incorporates a thalidomide (B1683933) moiety, which acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine. The hydrochloride salt form enhances the stability of the compound.[1]

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate proteins of interest (POIs) that are implicated in cancer pathogenesis.[1][2] The terminal amine group on the PEG linker of this compound provides a versatile chemical handle for conjugation to a ligand that specifically binds to a target cancer-associated protein.[3][4] This allows for the creation of a PROTAC that can simultaneously bind to both the target protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[5][6]

Mechanism of Action